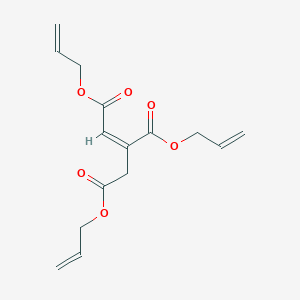

Aconitic acid, triallyl ester

説明

It is a colorless liquid with a molecular formula of C15H18O6 and a molar mass of 294.3 g/mol . This compound is used in various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Aconitic acid, triallyl ester, can be synthesized through the esterification of aconitic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound, involves a continuous process where aconitic acid is reacted with allyl alcohol in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products .

化学反応の分析

Types of Reactions: Aconitic acid, triallyl ester, undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The allyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted allyl esters.

科学的研究の応用

Aconitic acid, triallyl ester, has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

Biology: Investigated for its potential as a bio-based plasticizer and cross-linker in biopolymers.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of resins, adhesives, and coatings

作用機序

The mechanism of action of aconitic acid, triallyl ester, involves its interaction with various molecular targets and pathways:

Polymerization: The ester groups can undergo polymerization reactions to form cross-linked networks.

Biological Pathways: In biological systems, the ester can be hydrolyzed to release aconitic acid, which participates in the tricarboxylic acid cycle.

類似化合物との比較

- Triethyl aconitate

- Tributyl aconitate

- Dimethyl itaconate

- Diethyl fumarate

Comparison: Aconitic acid, triallyl ester, is unique due to its three allyl ester groups, which provide distinct reactivity and polymerization properties compared to other esters of aconitic acid. This makes it particularly valuable in applications requiring cross-linking and plasticization .

生物活性

Aconitic acid, particularly in its triallyl ester form, has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and materials science. This article explores the biological activity of aconitic acid triallyl ester, its synthesis, and relevant research findings.

Overview of Aconitic Acid

Aconitic acid (propene-1,2,3-tricarboxylic acid) is a tricarboxylic acid that accumulates in various plant species, notably sugarcane and sweet sorghum. It plays a significant role in cellular metabolism as an intermediate in the tricarboxylic acid (TCA) cycle. Additionally, it exhibits properties such as antifungal activity and serves as a precursor for valuable chemical derivatives, including its esters .

Synthesis of Aconitic Acid Triallyl Ester

The synthesis of aconitic acid triallyl ester typically involves the esterification of aconitic acid with allyl alcohol. This reaction can be performed using various catalysts under specific conditions to yield the desired ester. The resulting triallyl ester is characterized by enhanced lipophilicity and improved biopharmaceutical properties compared to the parent acid.

Anti-Inflammatory Properties

Research has demonstrated that esters derived from aconitic acid exhibit significant anti-inflammatory effects. A study highlighted the efficacy of diesters of trans-aconitic acid (TAA) in reducing cellular infiltration in models of acute arthritis induced by lipopolysaccharides (LPS). The diesters were more potent than TAA itself, suggesting that modifications to the molecular structure can enhance therapeutic potential .

Antifungal Activity

Aconitic acid and its derivatives have been reported to possess antifungal properties. The compound functions as an antifeedant and may inhibit fungal growth, providing a natural means of pest control in agricultural settings .

Applications in Tissue Engineering

Aconitic acid triallyl ester has shown promise in tissue engineering applications. Its ability to form biocompatible polyesters makes it suitable for creating scaffolds that mimic extracellular matrices, which are crucial for cell growth and tissue regeneration . For instance, polyesters made from aconitic acid have been utilized in bone tissue engineering due to their biodegradability and compatibility with human tissues .

Case Studies

- Anti-Inflammatory Efficacy : In a study involving Swiss mice, various esters of TAA were administered at doses ranging from 0.017 to 172.3 μmol/Kg. The results indicated a marked reduction in neutrophil infiltration into the knee joint, demonstrating the anti-inflammatory potential of these compounds .

- Tissue Engineering Applications : Research involving polycondensation reactions using aconitic acid has led to the development of polymer scaffolds for bone tissue engineering. These scaffolds support cell attachment and growth when combined with growth factors .

Summary Table of Biological Activities

特性

IUPAC Name |

tris(prop-2-enyl) (Z)-prop-1-ene-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h4-6,10H,1-3,7-9,11H2/b12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHHDFRSEQSGLN-BENRWUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CC(=CC(=O)OCC=C)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)C/C(=C/C(=O)OCC=C)/C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13675-27-9 | |

| Record name | Aconitic acid, triallyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACONITIC ACID, TRIALLYL ESTER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。